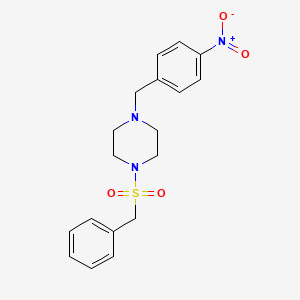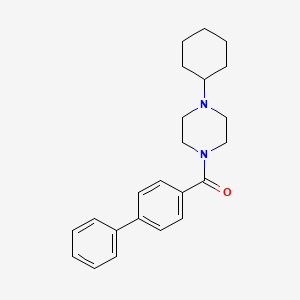![molecular formula C19H21N3O2S B10882607 2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid](/img/structure/B10882607.png)
2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid is a compound that features a unique combination of an adamantyl group, a triazole ring, and a benzoic acid moiety. The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The triazole ring is a five-membered ring containing three nitrogen atoms, which is often found in compounds with significant biological activity. The benzoic acid moiety is a common functional group in organic chemistry, known for its acidic properties.
準備方法
The synthesis of 2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid typically involves multiple steps, starting with the preparation of the adamantyl and triazole intermediates. One common method involves the reaction of 1-adamantylamine with a suitable triazole precursor under acidic conditions to form the triazole ring. This intermediate is then reacted with a benzoic acid derivative to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.
科学的研究の応用
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmaceutical agent due to its triazole ring, which is known for its antimicrobial and antifungal properties. Additionally, the adamantyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development. In industry, it can be used in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The benzoic acid moiety can also contribute to the compound’s overall activity by interacting with various biological targets.
類似化合物との比較
2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid can be compared with other similar compounds, such as 1-adamantylamine, triazole derivatives, and benzoic acid derivatives Each of these compounds has unique properties and applications For example, 1-adamantylamine is known for its antiviral properties, while triazole derivatives are widely used as antifungal agents Benzoic acid derivatives are commonly used as preservatives and in the synthesis of various organic compounds
特性
分子式 |
C19H21N3O2S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
2-[3-(1-adamantyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C19H21N3O2S/c23-16(24)14-3-1-2-4-15(14)22-17(20-21-18(22)25)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,25)(H,23,24) |
InChIキー |
WZKNCCFYWZNOJM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4C5=CC=CC=C5C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10882532.png)


![2,6-Dimethoxy-4-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol](/img/structure/B10882559.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882563.png)
![2-(Biphenyl-4-yloxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10882566.png)
![1-[3-(dibutylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882572.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882577.png)

![(2E)-3-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10882587.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10882595.png)
![5,5,5-Trifluoro-2-methyl-3-[2-[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)propenylthio]ethylthio]pent-3-en-2-ol](/img/structure/B10882599.png)
![1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10882601.png)
methanone](/img/structure/B10882603.png)
